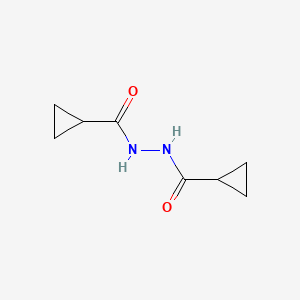
N'-cyclopropanecarbonylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopropanecarbonylcyclopropanecarbohydrazide: is a versatile chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by its cyclopropane rings and hydrazide functional group, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclopropanecarbonylcyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopropanecarbonyl chloride by reacting cyclopropanecarboxylic acid with thionyl chloride.
- Reaction of cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to form N’-cyclopropanecarbonylcyclopropanecarbohydrazide.
Industrial Production Methods: Industrial production of N’-cyclopropanecarbonylcyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: N’-cyclopropanecarbonylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanecarbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Cyclopropanecarbonyl derivatives.
Reduction: Cyclopropanecarbonylamine derivatives.
Substitution: Various substituted cyclopropanecarbonyl derivatives.
Scientific Research Applications
N’-cyclopropanecarbonylcyclopropanecarbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-cyclopropanecarbonylcyclopropanecarbohydrazide involves its interaction with molecular targets through its reactive functional groups. The cyclopropane rings provide structural rigidity, while the hydrazide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Cyclopropanecarbonylhydrazide: Similar in structure but lacks the additional cyclopropane ring.
Cyclopropanecarbonylamine: Contains an amine group instead of a hydrazide group.
Cyclopropanecarbonylthiol: Contains a thiol group instead of a hydrazide group.
Uniqueness: N’-cyclopropanecarbonylcyclopropanecarbohydrazide is unique due to its dual cyclopropane rings and hydrazide functional group, which confer distinct reactivity and stability. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-1-2-5)9-10-8(12)6-3-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORONKNVJCYNPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
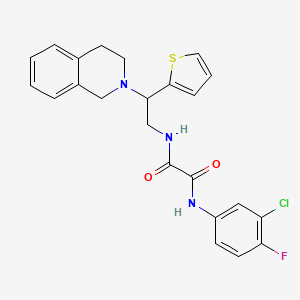
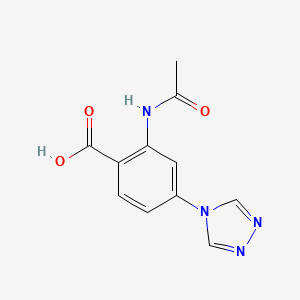

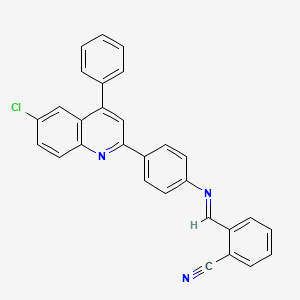
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)

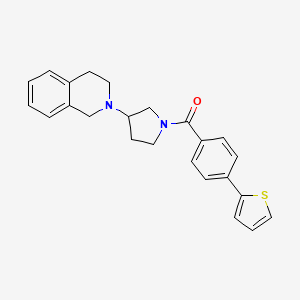
![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)
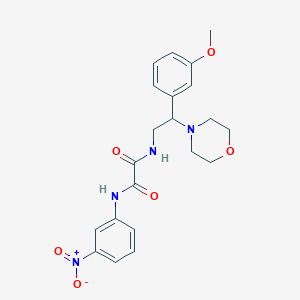
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)
